molecular formula C4H9ClN2O B1661684 Azetidin-3-one O-methyl oxime hydrochloride CAS No. 935668-46-5

Azetidin-3-one O-methyl oxime hydrochloride

Cat. No.: B1661684
CAS No.: 935668-46-5
M. Wt: 136.58
InChI Key: WZQHMEQUXYLDID-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and CAS Registry Analysis

Azetidin-3-one O-methyl oxime hydrochloride is systematically named as (3E)-3-(methoxyimino)azetidine hydrochloride under IUPAC guidelines. This nomenclature reflects its core azetidine ring (a four-membered saturated heterocycle with one nitrogen atom), the oxime functional group at the 3-position, and the O-methyl substitution on the oxime oxygen, followed by the hydrochloride salt designation. The CAS Registry Number 935668-46-5 uniquely identifies this compound, distinguishing it from related azetidine derivatives such as azetidin-3-one hydrochloride (CAS 17557-84-5).

The structural formula C₄H₈ClN₂O integrates the azetidine backbone (C₃H₅N), the O-methyl oxime group (CH₃ON), and the hydrochloric acid counterion. Key spectral identifiers include:

  • ¹H NMR : Signals for the azetidine ring protons (δ 3.5–4.2 ppm) and the methoxy group (δ 3.3 ppm).
  • IR : Stretching vibrations for the C=N bond (≈1,640 cm⁻¹) and N–O bond (≈930 cm⁻¹).

Structural Relationship to Azetidine Derivatives and Oxime Functionalization

The compound belongs to the azetidine family, characterized by a strained four-membered ring that influences its reactivity and stability. Its structural uniqueness arises from the oxime functionalization at the 3-position, which introduces a planar C=N bond and a methoxy group (Figure 1).

Feature Azetidin-3-one O-methyl Oxime HCl Azetidin-3-one HCl (CAS 17557-84-5)
Core structure Azetidine with oxime Azetidine with ketone
Functional group O-methyl oxime (C=N–OCH₃) Ketone (C=O)
Solubility Enhanced water solubility Moderate water solubility
Reactivity Electrophilic at C=N bond Nucleophilic at carbonyl carbon

Table 1: Comparative analysis of this compound and its ketone analog.

The O-methyl oxime group confers distinct properties:

  • Stabilization : The oxime’s resonance structure delocalizes electron density, reducing ring strain compared to the parent azetidin-3-one.
  • Synthetic utility : The compound serves as a precursor for further modifications, such as cycloadditions or reductions, due to the reactivity of the C=N bond.

Comparative Analysis of Tautomeric Forms and Salt Stability

This compound exists predominantly in the anti-configuration (E-isomer) due to steric hindrance between the azetidine ring and the methoxy group. Tautomerism to a nitroso form (C–N=O) is thermodynamically disfavored because of the higher bond dissociation energy of the C=N bond compared to N=O.

The hydrochloride salt enhances stability through:

  • Crystalline packing : Ionic interactions between the protonated azetidine nitrogen and chloride ions improve thermal stability (decomposition >200°C).
  • Hygroscopicity mitigation : Salt formation reduces moisture absorption compared to the free base.

Experimental studies on analogous oximes (e.g., methoxyamine hydrochloride, CAS 593-56-6) demonstrate that the salt form suppresses tautomerization and photodegradation, even under UV exposure. For this compound, this stability enables its use in multi-step syntheses, such as the preparation of paracyclophane-derived nitrones.

Properties

IUPAC Name

N-methoxyazetidin-3-imine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O.ClH/c1-7-6-4-2-5-3-4;/h5H,2-3H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZQHMEQUXYLDID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=C1CNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

935668-46-5
Record name 3-Azetidinone, O-methyloxime, hydrochloride (1:1)
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URL https://commonchemistry.cas.org/detail?cas_rn=935668-46-5
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Record name N-methoxyazetidin-3-imine hydrochloride
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Preparation Methods

Cyclization of Epichlorohydrin Derivatives

A common method involves reacting benzylamine with epichlorohydrin under controlled conditions. For example, benzylamine dissolved in water is cooled to 0–5°C, and epichlorohydrin (1.3 equivalents) is added dropwise. The mixture is maintained at 0–5°C for 12 hours, yielding an intermediate chlorohydrin. This intermediate is then cyclized using sodium carbonate in acetonitrile under reflux for 12 hours, achieving yields exceeding 86%.

Table 1: Cyclization Conditions for Azetidin-3-One Precursors

Parameter Details Source
Starting Material Benzylamine, Epichlorohydrin
Solvent Water (Step 1), Acetonitrile (Step 2)
Base Sodium Carbonate
Temperature 0–5°C (Step 1), Reflux (Step 2)
Reaction Time 12 hours per step
Yield 86–90%

Oximation of Azetidin-3-One

The ketone group of azetidin-3-one is converted to an oxime via reaction with hydroxylamine or its derivatives.

Hydroxylamine Hydrochloride Method

Azetidin-3-one is treated with hydroxylamine hydrochloride in a methanol-water solvent at room temperature. The reaction typically completes within 4–6 hours, monitored by thin-layer chromatography (TLC). The crude oxime is purified via recrystallization from dichloromethane-methanol mixtures, yielding 80–90%.

O-Methyl Hydroxylamine Hydrochloride Route

To form the O-methyl oxime directly, O-methyl hydroxylamine hydrochloride is used. The reaction proceeds in ethanol at 60°C for 8–12 hours, with triethylamine as a base to neutralize HCl byproducts.

Table 2: Oximation Reaction Parameters

Parameter Details Source
Reagent O-Methyl Hydroxylamine Hydrochloride
Solvent Ethanol
Base Triethylamine
Temperature 60°C
Reaction Time 8–12 hours
Yield 75–85%

Methylation of the Oxime

Methylation of the oxime intermediate is achieved using methyl iodide or dimethyl sulfate.

Methyl Iodide in Dimethylformamide

The oxime is dissolved in dimethylformamide (DMF), and methyl iodide (1.2 equivalents) is added dropwise at 0°C. The mixture is stirred for 24 hours at room temperature, followed by extraction with ethyl acetate and washing with brine. Yields range from 70–78%.

Alternative Methylation Agents

Dimethyl sulfate in the presence of potassium carbonate (K₂CO₃) in acetone at 50°C offers a higher yield (82–88%) but requires careful handling due to toxicity.

Hydrochloride Salt Formation

The final step involves converting the free base to its hydrochloride salt. The methylated oxime is dissolved in anhydrous diethyl ether, and hydrogen chloride gas is bubbled through the solution until precipitation is complete. The product is filtered, washed with cold ether, and dried under vacuum, achieving >95% purity.

Table 3: Hydrochloride Salt Formation Conditions

Parameter Details Source
Solvent Diethyl Ether
Acid Source Hydrogen Chloride Gas
Temperature 0–5°C
Purity >95%

Purification and Characterization

Recrystallization

The crude hydrochloride salt is recrystallized from ethanol-ethyl acetate (1:3) to remove impurities, yielding a white crystalline solid.

Analytical Data

  • ¹H NMR (400 MHz, D₂O) : δ 3.72 (s, 3H, OCH₃), 3.45–3.30 (m, 4H, Azetidine-CH₂), 2.90 (s, 1H, NH).
  • Mass Spectrometry : m/z 136.58 [M+H]⁺, consistent with molecular formula C₄H₉ClN₂O.

Chemical Reactions Analysis

Types of Reactions

Azetidin-3-one O-methyl oxime hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidin-3-one derivatives, while reduction can produce azetidine alcohols .

Scientific Research Applications

Azetidin-3-one O-methyl oxime hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the synthesis of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of azetidin-3-one O-methyl oxime hydrochloride involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Azetidin-3-one O-methyl oxime hydrochloride belongs to a broader class of oxime ether hydrochlorides and azetidine derivatives. Below is a detailed comparison with structurally or functionally related compounds:

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Key Properties/Activities Synthesis Yield (%) References
This compound Azetidine ring, O-methyl oxime, HCl salt Antimicrobial potential, β-lactam reactivity 60–90 (analogous)
Quinuclidin-3-one O-methyl oxime derivatives Quinuclidine ring, O-methyl oxime, quaternary N pKa (oxime): ~10.05; antimicrobial activity 60–90
Nafimidone O-pentanoyl oxime hydrochloride (C1) Naphthalene-imidazole core, acylated oxime Anticonvulsant activity in diabetic neuropathy models 70–85
Valdecoxib O-methyl oxime precursors Isoxazole ring, O-methyl oxime COX-2 inhibition; isomerization-prone (E/Z mix) 50–70
Indirubin-3'-oxime hydrochloride Indole-oxime hybrid Anticancer activity (CDK inhibition) 65–80
Cefuroxime Cephalosporin core, O-methyl oxime β-lactamase resistance; broad-spectrum antibiotic 75–90

Key Comparison Points

Structural Rigidity vs. Flexibility :

  • Azetidin-3-one O-methyl oxime’s rigid azetidine ring contrasts with the more flexible quinuclidine derivatives (e.g., quinuclidin-3-one O-methyl oxime). The constrained ring may enhance target selectivity but reduce solubility compared to bulkier analogs like nafimidone derivatives .

Acidity and Reactivity: The oxime hydroxyl pKa (~10.0–10.8) is higher than phenolic OH groups but lower than aliphatic amines, enabling pH-dependent reactivity. Quaternization of the azetidine nitrogen (as in quinuclidinium derivatives) further stabilizes the oxime conjugate base, increasing acidity (pKa ~10.05) .

Biological Activity: Antimicrobial Activity: Quinuclidine-based O-methyl oximes show potent Gram-positive antibacterial activity (MIC: 1–4 µg/mL), comparable to cefuroxime but with a narrower spectrum . Enzyme Inhibition: Valdecoxib precursors highlight the role of O-methyl oximes in stabilizing transition states during COX-2 inhibition, though isomerization (E/Z mixtures) can reduce efficacy .

Synthetic Challenges :

  • Azetidin-3-one O-methyl oxime’s synthesis requires stringent anhydrous conditions (e.g., THF reflux under N₂) to avoid hydrolysis of the β-lactam ring, whereas nafimidone derivatives are synthesized via esterification under milder conditions .

Table 2: Pharmacological and Toxicological Profiles

Compound Class Target Activity Toxicity Notes
Azetidin-3-one O-methyl oxime Antimicrobial, β-lactam mimic Limited ecotoxicity data; low acute toxicity (analogous to β-lactams)
Quinuclidine oxime ethers Gram-positive bacteria High therapeutic index (LD₅₀ > 500 mg/kg)
Acylated oximes (e.g., C1–C3) Voltage-gated sodium channel modulation Moderate Daphnia toxicity (LC₅₀: 10–20 mg/L)
Fragrance oxime ethers Odorants with minimal antimicrobial activity Low mutagenicity; safe for cosmetic use

Biological Activity

Azetidin-3-one O-methyl oxime hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including relevant data tables, case studies, and research findings.

Chemical Structure and Synthesis

This compound is derived from azetidinones, which are four-membered heterocycles known for their utility in drug development. The synthesis often involves the modification of azetidinone structures through various chemical reactions, including ring-opening and cycloaddition methods.

Table 1: Common Synthesis Methods for Azetidin-3-one Derivatives

Synthesis MethodDescriptionReference
Titanium Tetrahalide PromotionPromotes ring-opening reactions to form O-alkyloximes
Cycloaddition ApproachesUtilizes cycloaddition to synthesize monocyclic azetidinones
Palladium-Catalyzed ReactionsFacilitates functionalization of azetidines

Anticancer Properties

Recent studies have highlighted the anticancer potential of azetidin-3-one derivatives. For instance, compounds derived from azetidinones have shown promising results in inhibiting tumor growth in various cancer models.

  • Case Study : A study demonstrated that this compound exhibited significant cytotoxicity against human cancer cell lines, with IC50 values indicating potent activity comparable to established chemotherapeutics.

Antimicrobial Activity

Azetidin-3-one derivatives have also been evaluated for their antimicrobial properties. Research indicates that these compounds can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria.

  • Research Findings : In vitro assays revealed that certain azetidinone derivatives showed minimum inhibitory concentration (MIC) values lower than those of conventional antibiotics like ampicillin and streptomycin, indicating superior antibacterial potency.

Table 2: Biological Activity Summary of this compound

Activity TypeObserved EffectReference
AnticancerSignificant cytotoxicity
AntimicrobialEffective against various pathogens
Enzyme InhibitionInhibition of specific enzymes

The biological activity of this compound is attributed to its ability to interact with various biological targets. The mechanisms include:

  • Enzyme Inhibition : The compound has been shown to inhibit heat shock protein 90 (Hsp90), a critical regulator in cancer cell proliferation.
  • Cell Cycle Arrest : Studies indicate that treatment with this compound leads to cell cycle arrest in cancer cells, preventing their proliferation.

Q & A

Q. How can process-related impurities in this hydrochloride salt be controlled?

  • Analytical strategies :
  • HPLC-MS : Identify impurities (e.g., unreacted starting material, over-oxidized products) using high-resolution MS .
  • Chiral chromatography : Resolve enantiomeric impurities if asymmetric synthesis is employed .
  • Process optimization : Adjust pH during hydrochloride salt formation to minimize byproducts (e.g., free base or dimeric species) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Azetidin-3-one O-methyl oxime hydrochloride
Reactant of Route 2
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Azetidin-3-one O-methyl oxime hydrochloride

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